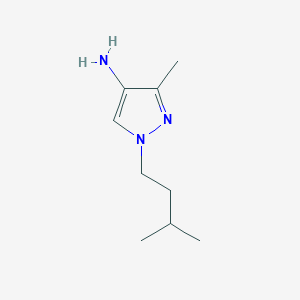amine](/img/structure/B13072959.png)
[(1-Ethoxycyclopentyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxycyclopentyl)methylamine is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of cyclopentane, featuring an ethoxy group and a methylamine group attached to the cyclopentyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycyclopentyl)methylamine typically involves the reaction of cyclopentylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions to facilitate the substitution reaction. The general reaction scheme is as follows:
- Cyclopentylmethylamine + Ethyl Iodide → (1-Ethoxycyclopentyl)methylamine + Potassium Iodide
Industrial Production Methods: Industrial production of (1-Ethoxycyclopentyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Ethoxycyclopentyl)methylamine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or ketones.
- Reduction : Reduction reactions can convert it into amines or alcohols.
- Substitution : Nucleophilic substitution reactions can replace the ethoxy or methylamine groups with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
- Oxidation : Formation of cyclopentanone derivatives.
- Reduction : Formation of cyclopentylmethanol or cyclopentylmethylamine derivatives.
- Substitution : Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxycyclopentyl)methylamine has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
- Biology : Investigated for its potential biological activity and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic properties and as a building block for drug development.
- Industry : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethoxycyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Cyclopentylmethylamine : Lacks the ethoxy group, making it less versatile in certain reactions.
- Ethylcyclopentylamine : Similar structure but with different functional groups, leading to varied reactivity.
- Cyclopentylamine : Simpler structure with only an amine group, limiting its applications.
Uniqueness: (1-Ethoxycyclopentyl)methylamine is unique due to the presence of both ethoxy and methylamine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-(1-ethoxycyclopentyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-11-9(8-10-2)6-4-5-7-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
XPAJSMLZWVNHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCCC1)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


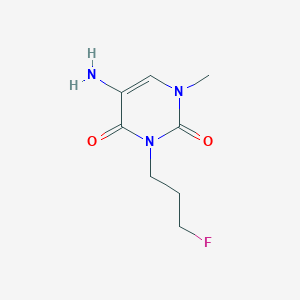
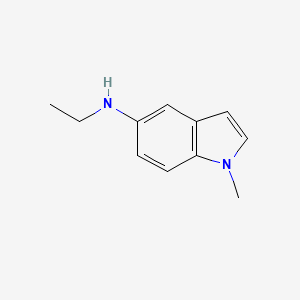
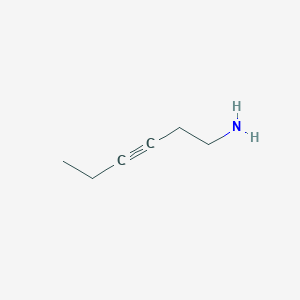
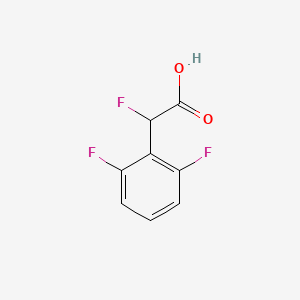


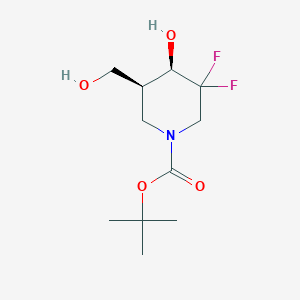
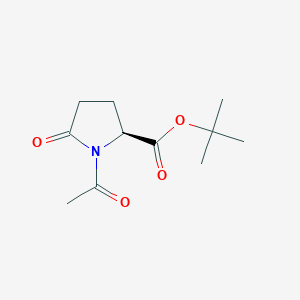

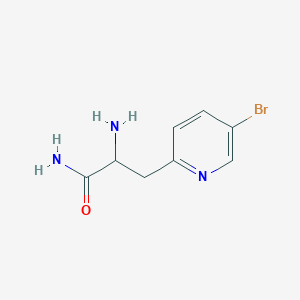
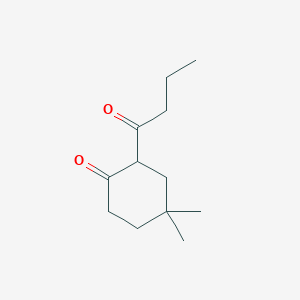
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
